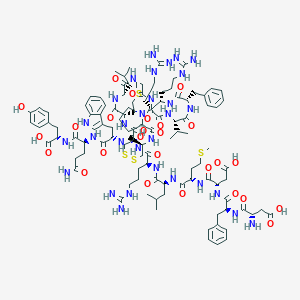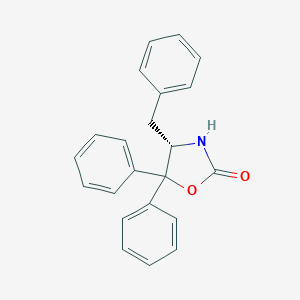![molecular formula C15H28N2O6 B071769 N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine CAS No. 192124-66-6](/img/structure/B71769.png)
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine and related compounds involves multiple steps, including protection of amino groups, coupling reactions, and purification processes. A Facile Synthesis of tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate highlights the synthesis of an orthogonally protected analog of aspartic acid, demonstrating the complexity and precision required in synthesizing protected amino acids (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonyl-protected compounds has been extensively studied through techniques like X-ray diffraction and density functional theory (DFT) calculations. The study on the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both the crystalline state and calculated in the gas phase reveals detailed information about bond lengths, valence angles, and molecular conformations, which are crucial for understanding the reactivity and properties of these molecules (Ejsmont, Gajda, & Makowski, 2007).
Chemical Reactions and Properties
The chemical reactivity of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine includes its participation in peptide bond formation reactions and its response to deprotection conditions. The Boc group is known for its stability under various conditions and its selective removal under acidic conditions without affecting other sensitive functional groups in the molecule.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for the practical use of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine in peptide synthesis. These properties influence the compound's behavior in reaction mixtures and its purification processes. The crystalline structure analysis provides insights into the molecular arrangement and stability of the compound.
Chemical Properties Analysis
The chemical properties of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, such as its reactivity towards nucleophiles and electrophiles, its stability under different chemical environments, and its behavior during the peptide coupling reactions, are crucial for its application in peptide synthesis. The protecting group strategy allows for the selective modification of amino acids and peptides, enabling the synthesis of complex peptide structures.
For more information on the synthesis, molecular structure, and properties of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine and related compounds, the following references provide detailed insights into their chemical and physical characteristics:
- (Hsiao, 1998) - A Facile Synthesis of tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate: An Orthogonally Protected Boronic Acid Analog of Aspartic Acid.
- (Ejsmont, Gajda, & Makowski, 2007) - Conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in the crystalline state and calculated in the gas phase.
Aplicaciones Científicas De Investigación
Plant Stress Resistance
Glycine betaine (GB) and proline accumulation in plants respond to environmental stresses like drought, salinity, and extreme temperatures. These compounds are thought to protect enzyme and membrane integrity and aid in osmotic adjustment. Research has explored exogenous applications of GB or proline to improve plant stress tolerance, showing significant increases in growth and crop yield under stress conditions. However, the effectiveness varies by species and requires further investigation to optimize concentrations and application timings (Ashraf & Foolad, 2007).
Environmental and Health Effects
Concerns have grown regarding the wide-ranging direct and indirect health effects of glyphosate, a compound related to glycine. It's classified as probably carcinogenic to humans by the World Health Organization, highlighting the need for interdisciplinary research to explore the associations between glyphosate exposure, microbial community distortions, antibiotic resistance expansion, and the emergence of diseases (Van Bruggen et al., 2018).
Crop Management and Nitrogen Use Efficiency
Nitrogen (N) plays a crucial role in crop yield and efficiency. Studies have shown that 50-60% of soybean N demand is met by biological nitrogen fixation (BNF), suggesting a gap in crop N uptake and N supplied by BNF, especially at higher yield levels. Optimizing BNF alone versus supplementing it with applied N requires further research to improve soybean simulation models and management guidelines for high-yielding environments (Salvagiotti et al., 2008).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFFIFTMKLYQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443243 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine | |
CAS RN |
192124-66-6 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
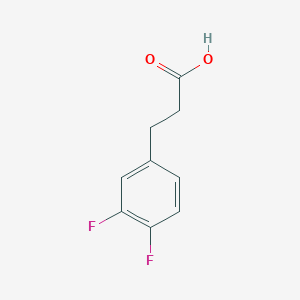
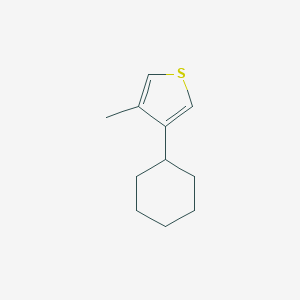
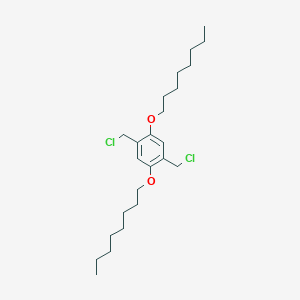
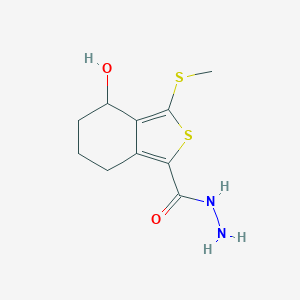
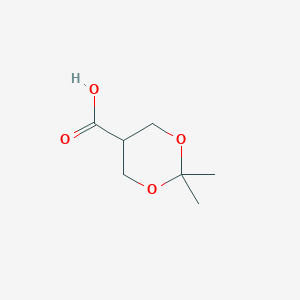
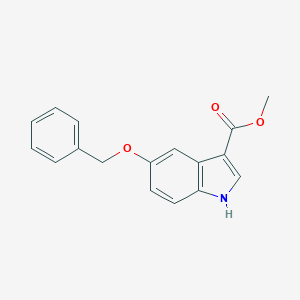
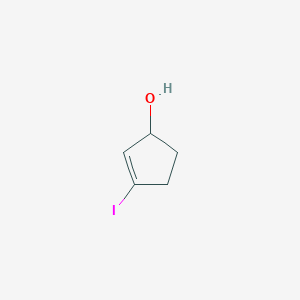
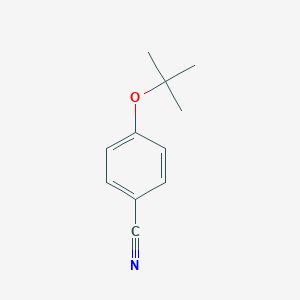
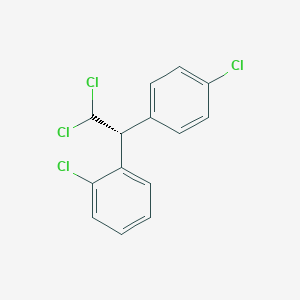
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
